4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile

Description

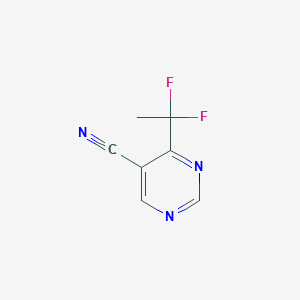

4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative characterized by a difluoroethyl substituent at the 4-position and a nitrile group at the 5-position of the pyrimidine ring. The difluoroethyl group may enhance metabolic stability and lipophilicity, traits commonly associated with fluorinated compounds in drug discovery .

Properties

IUPAC Name |

4-(1,1-difluoroethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c1-7(8,9)6-5(2-10)3-11-4-12-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZOHFFUGZSRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the 1,1-Difluoroethyl Group

Nucleophilic Substitution on Halopyrimidines : Starting from 4-chloro-pyrimidine-5-carbonitrile derivatives, nucleophilic substitution reactions with 1,1-difluoroethyl nucleophiles or their equivalents can introduce the difluoroethyl substituent at the 4-position. This approach is supported by analogous substitutions on chlorinated pyrimidines using secondary amines or alkyl halides under controlled conditions (e.g., in dry benzene or DMF at low temperatures).

Fluorination via Electrophilic or Radical Methods : Difluoromethyl or difluoroethyl groups can be introduced by electrophilic fluorination or radical difluoroalkylation of pyrimidine precursors, although this requires specialized reagents and conditions.

Preparation of Pyrimidine-5-carbonitrile Core

Vilsmeier-Haack Formylation and Subsequent Conversion : A common method involves formylation of a pyrimidine precursor using Vilsmeier reagent (prepared from phosphorus oxychloride and N,N-dimethylformamide), followed by conversion of the formyl group to a nitrile via oximation and dehydration steps. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be converted to its 5-carbaldehyde and then to the 5-carbonitrile derivative under mild conditions suitable for scale-up.

Multi-Component Condensation : Condensation of appropriate aldehydes (bearing difluoroethyl substituents or precursors), malononitrile, and urea/thiourea under catalytic conditions can directly yield substituted pyrimidine-5-carbonitriles.

Detailed Stepwise Preparation Procedure (Based on Analogous Methods)

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of Vilsmeier Reagent | Phosphorus oxychloride + N,N-dimethylformamide, ice bath | Formation of electrophilic formylating agent |

| 2 | Formylation of Pyrimidine | React Vilsmeier reagent with pyrimidine derivative (e.g., 4-chloropyrimidine) in DMF, 0–10 °C, then heat to 80–90 °C | Formation of 5-formylpyrimidine intermediate |

| 3 | Oximation | Treat aldehyde with hydroxylamine hydrochloride under alkaline conditions | Formation of oxime intermediate |

| 4 | Dehydration | Use dehydration reagents (e.g., POCl3 or other dehydrating agents) | Conversion of oxime to nitrile group, yielding pyrimidine-5-carbonitrile |

| 5 | Introduction of Difluoroethyl Group | Nucleophilic substitution with 1,1-difluoroethyl nucleophile or alkylation with difluoroethyl halide in DMF at low temperature | Formation of this compound |

Research Findings and Optimization

Catalyst and Solvent Effects : Solvent-free conditions with solid acid catalysts like bone char-nPrN-SO3H provide environmentally friendly and efficient synthesis routes with yields exceeding 85%.

Microwave Irradiation : Microwave-assisted methods significantly reduce reaction times and improve yields in pyrimidine-5-carbonitrile synthesis, with optimal power around 600 watts.

Temperature and pH Control : Mild reaction conditions (80–90 °C) and pH adjustment to slightly alkaline (pH ~9) during intermediate isolation improve purity and yield.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Formylation Reagents | POCl3 + DMF | Ice bath to 80–90 °C, Vilsmeier reagent formation |

| Oximation Agent | Hydroxylamine hydrochloride + alkali | Converts aldehyde to oxime |

| Dehydration Reagent | POCl3 or other dehydrating agents | Converts oxime to nitrile |

| Difluoroethylation | Difluoroethyl halide or nucleophile in DMF | Low temperature (-5 to 0 °C) for selective substitution |

| Catalysts | Bone char-nPrN-SO3H (solid acid), K2CO3, Na2CO3 | Catalyst choice affects yield and reaction time |

| Reaction Medium | Solvent-free, DMF, or dry benzene | Solvent-free preferred for green chemistry |

| Temperature Range | 80–120 °C | Depends on step and reagents |

| Yield Range | 70–90% (depending on method and optimization) | Microwave methods yield higher than conventional |

| Reaction Time | Minutes to hours | Microwave-assisted: minutes; conventional: hours |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has shown promise as an anticancer agent , particularly in targeting specific kinases involved in cancer cell proliferation. Its structural features allow it to act as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways. In vitro studies have demonstrated that this compound can effectively bind to EGFR, leading to the inhibition of its kinase activity. This mechanism is vital for developing effective anticancer therapies, particularly for tumors that exhibit overexpression of EGFR.

Biological Activity

Research indicates that 4-(1,1-difluoroethyl)pyrimidine-5-carbonitrile exhibits significant biological activities:

- Inhibition of Kinase Activity: It has been reported to inhibit CDK9-mediated transcription processes, reducing the expression of anti-apoptotic proteins such as Mcl-1.

- Anti-inflammatory Properties: The compound also shows potential in reducing inflammation through inhibition of cyclooxygenase enzymes (COX-2), which are critical in inflammatory responses.

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB453 breast cancer cells, this compound exhibited an IC50 value of approximately 29.1 µM. This indicates moderate cytotoxicity against these cancer cells. Comparative studies with similar compounds revealed varying degrees of potency, underscoring the unique efficacy of this compound in specific cancer types.

Case Study 2: Inhibition Mechanism

The mechanism by which this compound exerts its anticancer effects has been elucidated through various biochemical assays. It was found to inhibit specific kinases associated with cancer proliferation, particularly focusing on its interaction with CDK9 and the downstream effects on apoptotic pathways.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. For example, as a tyrosine kinase inhibitor, it can bind to the ATP-binding site of the enzyme, preventing its phosphorylation activity and thereby inhibiting cell proliferation . The difluoroethyl group can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-carbonitrile Derivatives

Structural and Physicochemical Properties

Key structural variations among analogs include substituents at the 4- and 6-positions of the pyrimidine core. These modifications significantly influence melting points, solubility, and bioactivity.

Key Observations :

- Halogenated Derivatives (4h, 4j, 4k): The introduction of Cl/Br at the 6-position increases melting points (>200°C) due to enhanced intermolecular interactions .

- Amino vs. Alkyl Substituents: Diamino derivatives (e.g., 4k) exhibit higher thermal stability (>240°C) compared to monoamino analogs .

- Fluorinated vs.

Anticancer Efficacy

- Compound 11b : Exhibits potent activity against EGFRWT (IC₅₀ = 0.09 μM) and mutant EGFRT790M (IC₅₀ = 4.03 μM), surpassing erlotinib by 4.5–8.4-fold. Induces G2/M cell cycle arrest and apoptosis via caspase-3 activation .

Molecular Interactions

- EGFR Binding: Docking studies reveal that nitrile and amino groups in pyrimidine-5-carbonitriles form critical hydrogen bonds with ATP-binding pockets of EGFR .

- Role of Fluorine : The difluoroethyl group in 4-(1,1-difluoroethyl)pyrimidine-5-carbonitrile may mimic hydrophobic interactions observed in fluorinated kinase inhibitors, improving target affinity .

Biological Activity

4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with a difluoroethyl group and a carbonitrile functional group. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, particularly histone deacetylases (HDACs), which are critical in regulating gene expression. In vitro assays have demonstrated that this compound selectively inhibits HDAC6, which is involved in various cellular processes including cancer progression .

- Antiparasitic Activity : The compound has also been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. In studies, it demonstrated significant activity against the parasite in vitro and showed promising results in rodent models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: HDAC Inhibition

In a study focused on the synthesis and evaluation of pyrimidine derivatives, this compound was identified as a potent inhibitor of HDAC6. The compound's mechanism involved binding to the enzyme's active site, leading to altered gene expression profiles associated with tumor suppression .

Case Study 2: Antimalarial Efficacy

In vivo studies using rodent models demonstrated that the compound effectively reduced parasitemia levels comparable to standard antimalarial treatments. This suggests its potential as a therapeutic agent against malaria .

Research Findings

Recent advancements in the understanding of this compound's biological activity include:

- Enhanced selectivity for cancer cells over normal cells, indicating lower toxicity profiles.

- Promising results in combination therapies with other anticancer agents.

- Ongoing research into its pharmacokinetic properties to optimize dosing regimens for clinical applications.

Q & A

Q. What are the key synthetic pathways for 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile, and how are yields optimized?

The synthesis typically involves multi-step reactions, including:

- Condensation reactions : Combining β-chloroenaldehyde derivatives or fluorinated ketones with urea/thiourea under acidic or basic conditions to form the pyrimidine core .

- Substituent introduction : The 1,1-difluoroethyl group is introduced via nucleophilic substitution or cross-coupling reactions using fluorinated alkyl halides.

- Optimization strategies : Adjusting reaction temperature (e.g., 60–80°C for aqueous thermal conditions), solvent polarity (DMF or ethanol), and catalysts (e.g., K₂CO₃) to enhance yields (typically 40–70%) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm the pyrimidine scaffold and substituents. 19F NMR (δ ~ -100 to -120 ppm) verifies the difluoroethyl group .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 223.05 for C₈H₆F₂N₃) .

- Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. How is the compound’s purity assessed, and what methods mitigate impurities?

- Chromatography : Thin-layer chromatography (TLC) and column chromatography isolate intermediates. Reverse-phase HPLC purifies the final product .

- Recrystallization : Ethanol/water mixtures remove byproducts, achieving >95% purity .

Q. What in vitro assays are used to evaluate biological activity?

- Enzyme inhibition : Kinase or protease assays (IC₅₀ values) assess target engagement .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure antiproliferative effects (reported EC₅₀: 5–20 μM) .

Advanced Research Questions

Q. How do substituents at the pyrimidine 4- and 5-positions influence reactivity and bioactivity?

Q. What computational methods predict the compound’s reactivity and binding modes?

Q. How can contradictory data on reaction yields be resolved?

Q. What advanced spectroscopic techniques address structural ambiguities?

- X-ray crystallography : Resolves tautomerism in the pyrimidine ring (e.g., keto-enol equilibrium) .

- 2D NMR (COSY, HSQC) : Assigns complex proton environments in crowded spectra (e.g., overlapping aromatic signals) .

Q. Table 1: Comparative Yields Under Different Conditions

| Condition | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Aqueous thermal synthesis | H₂O | 80 | 65 | |

| DMF with K₂CO₃ | DMF | 60 | 70 | |

| Ethanol recrystallization | EtOH/H₂O | 25 | 95 (purity) |

Q. Table 2: Biological Activity of Analogues

| Compound | EC₅₀ (μM) | Target |

|---|---|---|

| 4-(1,1-Difluoroethyl) derivative | 15 | EGFR Kinase |

| 4-Chlorophenyl analogue | 10 | Tubulin |

| 4-Methoxy analogue | >50 | CYP450 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.